Isomangiferin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-oxidant and Anti-inflammatory Properties

Several studies have demonstrated Isomangiferin's potential as an anti-oxidant and anti-inflammatory agent.

- A study published in the journal "Food & Function" found that Isomangiferin exhibited significant free radical scavenging activity, suggesting its potential role in protecting cells from oxidative damage [].

- Another study published in "Biomedicine & Pharmacotherapy" reported Isomangiferin's ability to suppress the production of pro-inflammatory mediators, indicating its potential application in managing inflammatory conditions [].

These findings suggest Isomangiferin's potential for preventing and treating various diseases associated with oxidative stress and inflammation, such as neurodegenerative disorders, cardiovascular diseases, and chronic inflammatory conditions.

Anti-diabetic and Anti-obesity Effects

Emerging research suggests Isomangiferin may possess anti-diabetic and anti-obesity properties.

- A study published in "Life Sciences" demonstrated that Isomangiferin improved insulin sensitivity and glucose uptake in diabetic mice, suggesting its potential role in managing type 2 diabetes [].

- Another study published in "Molecular Nutrition & Food Research" reported that Isomangiferin administration in obese mice led to reduced body weight and improved lipid profiles, indicating its potential application in weight management.

These findings warrant further investigation into the potential of Isomangiferin as a therapeutic agent for diabetes and obesity.

Neuroprotective Potential

Isomangiferin has also shown promise in protecting brain cells from damage and promoting neurogenesis, the growth of new neurons.

- A study published in "Neuroscience Letters" reported that Isomangiferin protected neurons from oxidative stress-induced damage, suggesting its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

- Another study published in "Brain Research" found that Isomangiferin promoted the growth and differentiation of neural stem cells, suggesting its potential role in promoting brain repair and regeneration.

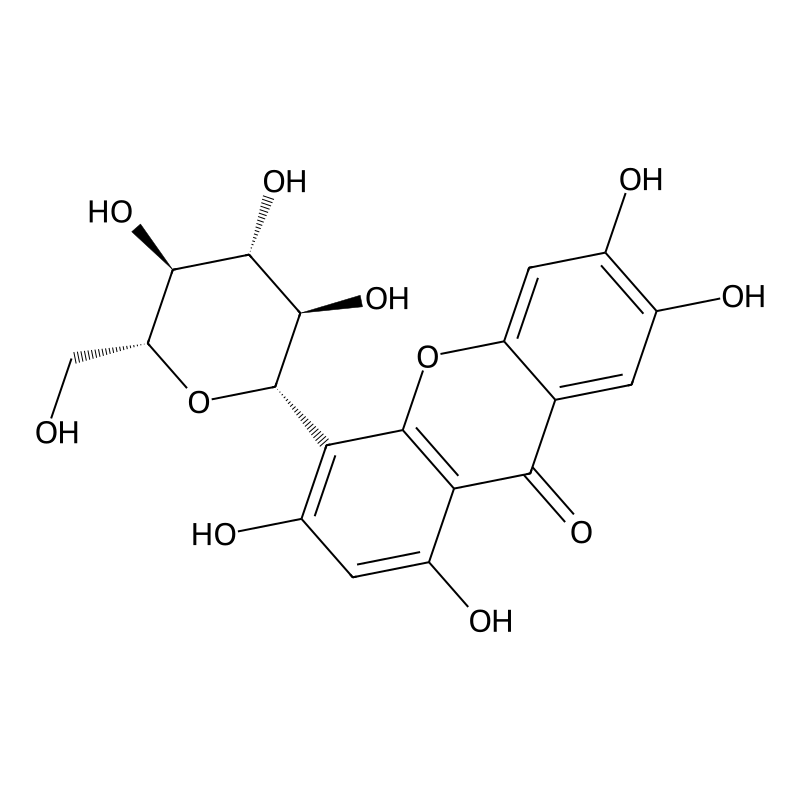

Isomangiferin is a naturally occurring compound classified as a xanthone C-glycoside, with the chemical formula C19H18O11. It is structurally related to mangiferin, differing primarily in the oxidation pattern of its phenolic groups. Isomangiferin has been isolated from various plant sources, including Anemarrhena asphodeloides and Canscora decussata, where it exists alongside other xanthone derivatives. The structural uniqueness of isomangiferin arises from its specific arrangement of hydroxyl groups and glycosylation at different carbon positions compared to its isomer, mangiferin .

Isomangiferin exhibits a range of biological activities, particularly noted for its antioxidant and anti-inflammatory properties. Research indicates that it can inhibit the replication of the herpes simplex virus type 1, showcasing potential antiviral applications . Additionally, studies suggest that isomangiferin may possess cytotoxic effects against certain cancer cell lines, contributing to its evaluation as a therapeutic agent in oncology . Its immunomodulatory effects further highlight its relevance in therapeutic contexts.

The synthesis of isomangiferin has been achieved through various chemical methods, including:

- Friedel-Crafts Glycosylation: This method involves the reaction of a glycosyl donor with an electron-rich aromatic compound under acidic conditions to form C-glycosides like isomangiferin .

- Stereoselective C-Glycosylation: Recent advancements have introduced stereoselective methods that allow for more precise control over the formation of glycosidic bonds, enhancing the yield and purity of synthesized isomangiferin .

These synthetic routes not only facilitate the production of isomangiferin for research purposes but also allow for the exploration of derivatives with modified biological activities.

Isomangiferin shares structural similarities with several other compounds within the xanthone family. Below are some notable comparisons:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Mangiferin | 1,3,6,7-tetrahydroxyxanthone with a different oxidation pattern | Known for strong antioxidant properties |

| Homomangiferin | Similar backbone but differs in glycosylation position | Exhibits distinct biological activities compared to isomangiferin |

| Ceibinin | Another positional isomer with unique hydroxyl arrangements | Displays different redox behavior compared to both mangiferin and isomangiferin |

Isomangiferin's unique hydroxyl group positioning and specific glycosylation pattern contribute to its distinct biological activities compared to these similar compounds. This uniqueness enhances its potential utility in various therapeutic contexts while providing avenues for further research into its mechanisms and applications.

Phytochemical Distribution in Anacardiaceae/Fabaceae Species

Isomangiferin, chemically designated as 4-beta-D-glucopyranosyl-1,3,6,7-tetrahydroxyxanthone, represents a structurally significant xanthone C-glycoside that exhibits widespread distribution across multiple plant families, with particularly notable concentrations in Anacardiaceae and Fabaceae species [5] [12]. This compound serves as a positional isomer of mangiferin, differing in the attachment position of the glucose moiety to the xanthone nucleus [12] [24].

Within the Anacardiaceae family, isomangiferin demonstrates prominent occurrence in Mangifera indica, where it constitutes approximately 10% of the total phenolic compounds alongside mangiferin and homomangiferin [8]. The compound has been consistently identified in various plant parts including leaves, bark, peel, and twigs of mango trees, with concentrations varying significantly based on tissue type and developmental stage [7] [8]. Additionally, Bombax ceiba leaves within the same family have been documented to contain isomangiferin as part of their xanthone profile [7].

The Fabaceae family presents an equally compelling distribution pattern for isomangiferin across multiple genera [9] [11]. Cyclopia genistoides, commonly known as honeybush, has emerged as a particularly rich source of this compound, where isomangiferin functions as one of the major bioactive constituents [26]. Research has documented the presence of isomangiferin in various Fabaceae genera including Caesalpinia, Cassia, Delonix, Erythrina, and Sophora species, indicating a broad phylogenetic distribution within this economically important plant family [11].

Table 1: Phytochemical Distribution of Isomangiferin in Anacardiaceae and Fabaceae Species

| Family | Genus | Species | Plant Part | Isomangiferin Content | Co-occurring Compounds | Reference Citation |

|---|---|---|---|---|---|---|

| Anacardiaceae | Mangifera | indica | Leaves, bark, peel | Present | Mangiferin, homomangiferin | [3] [7] [8] |

| Anacardiaceae | Bombax | ceiba | Leaves | Present | Various xanthones | [7] |

| Fabaceae | Cyclopia | genistoides | Leaves | Major compound | Mangiferin, iriflophenone-3-C-β-glucoside | [26] |

| Fabaceae | Caesalpinia | species | Various tissues | Detected | Mangiferin | [9] [11] |

| Fabaceae | Cassia | species | Various tissues | Detected | Mangiferin | [11] |

| Fabaceae | Delonix | regia | Various tissues | Detected | Mangiferin | [11] |

| Fabaceae | Erythrina | species | Various tissues | Detected | Mangiferin | [11] |

| Fabaceae | Sophora | secundiflora | Various tissues | Detected | Mangiferin | [11] |

Chromatographic analysis has revealed that isomangiferin typically co-occurs with mangiferin and other related xanthone compounds, suggesting shared biosynthetic pathways and potentially coordinated regulatory mechanisms [17] [25]. High-performance liquid chromatography studies have demonstrated that isomangiferin exhibits distinct retention times and ultraviolet spectral characteristics that facilitate its identification and quantification in complex plant extracts [17] [18].

Metabolic Engineering of Mangiferin/Isomangiferin Production

The biosynthetic pathway of isomangiferin involves a complex series of enzymatic reactions that originate from the shikimate pathway, which serves as the primary route for aromatic compound biosynthesis in plants [21] [22]. The formation of isomangiferin specifically requires the activity of specialized C-glycosyltransferases that catalyze the attachment of glucose moieties to xanthone acceptor molecules [39] [41].

Recent molecular investigations have identified key enzymatic components responsible for isomangiferin biosynthesis, particularly within the UDP-glycosyltransferase superfamily [39]. Research conducted on Hypericum perforatum has revealed the presence of norathyriol 4-C-glycosyltransferases, designated as N4CGT1 and N4CGT2, which belong to the UGT708Y subfamily and demonstrate specific activity toward the formation of isomangiferin from norathyriol substrates [39]. These enzymes exhibit optimal activity at pH 7.0 and require UDP-glucose as the primary sugar donor [39].

The metabolic engineering of isomangiferin production involves multiple strategic approaches targeting different levels of the biosynthetic pathway [19] [21]. Precursor enhancement strategies focus on increasing the availability of shikimate pathway intermediates through overexpression of rate-limiting enzymes or optimization of carbon flux toward aromatic amino acid biosynthesis [19] [22]. Enzyme engineering approaches involve the modification or overexpression of specific glycosyltransferases to enhance their catalytic efficiency or substrate specificity [39] [41].

Table 2: Metabolic Engineering and Biosynthetic Pathway Components

| Pathway Component | Function | Enzyme/Gene | Location | Regulation | Engineering Target |

|---|---|---|---|---|---|

| Shikimate pathway | Precursor formation | Multiple enzymes | Plastid/cytoplasm | Developmental | Precursor enhancement |

| C-glucosyltransferase | Glycosylation reaction | UGT708Y1/UGT708Y3 | Endoplasmic reticulum | Tissue-specific | Enzyme overexpression |

| UDP-glucose | Sugar donor | UDP-glucose pool | Cytoplasm | Metabolic status | Cofactor optimization |

| Norathyriol substrate | Acceptor molecule | Xanthone precursor | Cytoplasm | Substrate availability | Substrate supply |

| Maclurin intermediate | Pathway intermediate | C-glucoside form | Cytoplasm | Pathway flux | Intermediate channeling |

| UGT708Y subfamily | Enzyme family | N4CGT1/N4CGT2 | Endoplasmic reticulum | Transcriptional | Enzyme engineering |

Contemporary metabolic engineering efforts have explored the heterologous expression of isomangiferin biosynthetic genes in microbial systems and transgenic plants [20] [41]. These approaches have demonstrated the feasibility of producing isomangiferin in non-native hosts through the reconstruction of complete biosynthetic pathways [20]. Additionally, CRISPR-Cas9-mediated genome editing technologies have emerged as powerful tools for precisely modifying endogenous biosynthetic pathways to enhance isomangiferin production [19].

Environmental Factors Influencing Plant Biosynthesis

Environmental conditions exert profound influences on isomangiferin biosynthesis and accumulation in plant tissues, with multiple abiotic factors contributing to the regulation of secondary metabolite production [26] [29] [31]. Solar radiation intensity represents one of the most significant environmental determinants of isomangiferin content, with studies demonstrating enhanced accumulation under high light conditions [26] [30].

Temperature stress has been identified as a critical factor affecting isomangiferin biosynthesis, with elevated temperatures generally promoting increased production of this compound [26] [31]. Research on Cyclopia genistoides has revealed that harvesting during summer months, characterized by high solar radiation, elevated temperatures, and increased growing degree days, results in the highest levels of isomangiferin and related compounds [26]. Water deficit conditions similarly contribute to enhanced isomangiferin accumulation, likely as part of the plant's adaptive response to drought stress [26] [31].

Seasonal variation significantly impacts isomangiferin content in plant tissues, with studies on Mangifera indica demonstrating peak concentrations during April, coinciding with fruit ripening periods [32]. This temporal variation suggests a developmental component to isomangiferin biosynthesis that may be linked to reproductive processes and resource allocation patterns [32].

Table 3: Environmental Factors Influencing Isomangiferin Biosynthesis

| Environmental Factor | Effect on Isomangiferin | Mechanism | Plant Species | Reference Citation |

|---|---|---|---|---|

| Solar radiation | Increase during high radiation | Light-induced biosynthesis activation | Cyclopia genistoides | [26] |

| Temperature | Enhanced at high temperatures | Heat stress response | Cyclopia genistoides | [26] |

| Water deficit | Accumulation under water stress | Drought stress metabolism | Cyclopia genistoides | [26] |

| Seasonal variation | Peak content in April | Reproductive development | Mangifera indica | [32] |

| Growth stage | Varies with development | Developmental regulation | Various species | [29] [30] [31] |

| Harvest timing | Summer harvest optimal | Combined stress factors | Cyclopia genistoides | [26] |

Light quality and duration have been demonstrated to influence the expression of genes involved in isomangiferin biosynthesis, particularly those encoding key regulatory transcription factors and biosynthetic enzymes [30]. UV-B radiation and blue light treatments have shown particular efficacy in promoting the accumulation of isomangiferin and related phenolic compounds through the activation of stress-responsive signaling pathways [30].

Growth stage and plant developmental processes significantly modulate isomangiferin content, with younger tissues often exhibiting different accumulation patterns compared to mature plant parts [29] [31]. The integration of environmental signals with endogenous developmental programs appears to coordinate the timing and magnitude of isomangiferin biosynthesis across different plant species [31].

Chemotaxonomic Significance Across Genera

The distribution pattern of isomangiferin across diverse plant taxa provides valuable insights into phylogenetic relationships and evolutionary processes within flowering plants and ferns [3] [9] [16]. This compound serves as a chemotaxonomic marker that can illuminate systematic relationships and aid in the classification of plant species at various taxonomic levels [24] [25] [33].

Within the Anacardiaceae family, isomangiferin demonstrates high diagnostic value as a family-specific marker, particularly within the genus Mangifera where it occurs consistently across multiple species [3] [7] [9]. The compound's presence in this family appears to represent a relatively recent evolutionary innovation associated with the diversification of tropical tree species [9].

The Fabaceae family exhibits a more complex distribution pattern for isomangiferin, with the compound serving as a subfamily-characteristic feature rather than a universal family marker [9] [11]. Phylogenetic analysis of Fabaceae species has revealed that isomangiferin occurrence correlates with specific evolutionary lineages within the legume family, suggesting multiple independent origins or early divergence events [11].

Table 4: Chemotaxonomic Significance of Isomangiferin Across Plant Families

| Plant Family | Taxonomic Distribution | Phylogenetic Significance | Evolutionary Context | Diagnostic Value |

|---|---|---|---|---|

| Anacardiaceae | Widespread in Mangifera | Family-specific marker | Recent diversification | High for Anacardiaceae |

| Fabaceae | Multiple genera | Subfamily characteristic | Legume evolution | Moderate for Fabaceae |

| Gentianaceae | Limited occurrence | Rare occurrence | Secondary acquisition | Low for Gentianaceae |

| Iridaceae | Iris species only | Genus-specific | Monocot specialization | High for Iris |

| Polypodiaceae | Fern families | Ancient lineage marker | Primitive trait | High for ferns |

| Aspleniaceae | Asplenium species | Hybrid identification | Reticulate evolution | Species-level identification |

Among the Gentianaceae family, isomangiferin shows limited occurrence and appears to represent a secondary acquisition rather than an ancestral trait [21] [22] [24]. This pattern suggests that the compound may have evolved independently in different plant lineages or been lost during the evolutionary history of certain groups [24].

The presence of isomangiferin in Iridaceae, specifically within Iris species, demonstrates genus-specific distribution that may reflect specialized metabolic adaptations within monocotyledonous plants [25]. This occurrence provides evidence for the independent evolution of xanthone biosynthetic pathways in different major plant groups [25].

Particularly noteworthy is the occurrence of isomangiferin in fern families, including Polypodiaceae and Aspleniaceae, which represents an ancient lineage marker that may reflect primitive biosynthetic capabilities [16] [17] [28]. In Asplenium species, isomangiferin serves as a diagnostic compound for identifying hybrid specimens and understanding reticulate evolutionary processes [3] [16] [17].